molecular formula C16H20N2O4 B3025805 Dimethyltryptamine fumarate CAS No. 68677-26-9

Dimethyltryptamine fumarate

Cat. No. B3025805
CAS RN: 68677-26-9
M. Wt: 304.34 g/mol
InChI Key: OHMVTPSXVQQKPA-WLHGVMLRSA-N
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Description

Dimethyltryptamine fumarate, also known as DMT, is a powerful psychedelic drug . It has serotonergic effects on the human brain, which can induce a rapid and intense psychedelic experience, often referred to as a ‘DMT trip’ . It is structurally similar to other psychedelic tryptamines such as 4-AcO-DMT, 5-MeO-DMT, and psilocybin . It is found naturally in a variety of plants and has a long history as the psychoactive component in ayahuasca .


Synthesis Analysis

DMT is synthesized under reductive amination conditions between tryptamine and aqueous formaldehyde in the presence of acetic acid followed by reduction with sodium . The final product is analyzed using various techniques such as differential scanning calorimetry, thermogravimetric analysis, gas chromatography–mass spectrometry (GC–MS), 1 H and 13 C nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, residual solvent analysis by GC headspace sampling, X-ray powder diffraction analysis, and residual lithium analysis by inductively coupled plasma-mass spectrometry .


Molecular Structure Analysis

The molecular formula of Dimethyltryptamine fumarate is C16H20N2O4 . It is a non-selective agonist at most or all of the serotonin receptors .


Physical And Chemical Properties Analysis

The molecular weight of Dimethyltryptamine fumarate is 304.34 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 5, an Exact Mass of 304.14230712 g/mol, a Monoisotopic Mass of 304.14230712 g/mol, a Topological Polar Surface Area of 93.6 Ų, and a Heavy Atom Count of 22 .

Scientific Research Applications

Neuroendocrine, Autonomic, and Cardiovascular Effects

Dimethyltryptamine fumarate (DMT) has been studied for its neuroendocrine, cardiovascular, and autonomic effects. Strassman and Qualls (1994) conducted a dose-response study on experienced hallucinogen users, finding that DMT dose-dependently elevated blood pressure, heart rate, pupil diameter, and rectal temperature. Additionally, it influenced blood concentrations of beta-endorphin, corticotropin, cortisol, and prolactin, while growth hormone levels rose equally for all DMT doses, and melatonin levels remained unaffected (Strassman & Qualls, 1994).

Proteomic Changes in Human Cerebral Organoids

Dakić et al. (2017) explored the effects of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) on human cerebral organoids using shotgun mass spectrometry. They found 934 proteins differentially expressed in treated organoids, highlighting the compound's impact on proteins related to long-term potentiation, dendritic spine formation, cellular protrusion, microtubule dynamics, and cytoskeletal reorganization. This research offers insights into the molecular alterations caused by 5-MeO-DMT in human cerebral organoids (Dakić et al., 2017).

Neural and Subjective Effects in Natural Settings

Pallavicini et al. (2021) studied the acute effects of inhaled N,N-dimethyltryptamine in natural settings, combining wireless electroencephalography with psychometric questionnaires. They observed significant decreases in alpha oscillations and increases in delta and gamma oscillations, correlating with features of mystical-type experiences. This research provides EEG markers of these experiences in natural settings and aligns with prior studies on psychedelic action in the human brain (Pallavicini et al., 2021).

Immunomodulatory and Neuroprotective Drug Applications

Research has shown that dimethyl fumarate, an orally bioavailable compound, can be used for treating multiple sclerosis and psoriasis. It exhibits immunomodulatory and neuroprotective properties, possibly involving nuclear factor erythroid 2‐like 2 activation. Studies like those conducted by Kihara et al. (2015) offer insights into alternative mechanisms for its efficacy in multiple sclerosis, such as its effects on integrin α4 expression (Kihara et al., 2015).

Mechanism of Action

DMT acts as a non-selective agonist at most or all of the serotonin receptors . It is capable of producing behavioral effects in rodents relevant to the treatment of depression and post-traumatic stress disorder .

Safety and Hazards

DMT shares psychedelic and hallucinogenic activity with lysergic acid diethylamide (LSD) and mescaline in terms of intensity and characteristics . Common routes of DMT administration are oral, insufflation, intravenous (IV) and smoking .

Future Directions

Intravenous DMT at doses of 0.1 and 0.3 mg/kg was mostly safe and tolerated and may have next-day (rapid) antidepressant effects in patients with treatment-resistant MDD . Further rigorous trials are warranted to replicate these findings and to determine the durability of antidepressant effects .

properties

IUPAC Name

(E)-but-2-enedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMVTPSXVQQKPA-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048896
Record name N,N-Dimethyltryptamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyltryptamine fumarate

CAS RN

68677-26-9
Record name Dimethyltryptamine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068677269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyltryptamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLTRYPTAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5189LWFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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